molecular formula C23H19FN2O4 B13469256 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid

Cat. No.: B13469256
M. Wt: 406.4 g/mol
InChI Key: BDSWTWSIHCKZQD-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a fluoropyridinyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the propanoic acid moiety through carboxylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput screening for reaction optimization, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can facilitate binding to proteins and enzymes, while the fluoropyridinyl group can enhance the compound’s reactivity and specificity. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid apart from similar compounds is its unique combination of the Fmoc group and the fluoropyridinyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C23H19FN2O4

Molecular Weight

406.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoropyridin-4-yl)propanoic acid

InChI

InChI=1S/C23H19FN2O4/c24-21-12-14(9-10-25-21)11-20(22(27)28)26-23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,26,29)(H,27,28)

InChI Key

BDSWTWSIHCKZQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=NC=C4)F)C(=O)O

Origin of Product

United States

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